Sumatriptan

Catalog No.
S561470
CAS No.
103628-46-2
M.F
C14H21N3O2S
M. Wt
295.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sumatriptan

CAS Number

103628-46-2

Product Name

Sumatriptan

IUPAC Name

1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide

Molecular Formula

C14H21N3O2S

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3

InChI Key

KQKPFRSPSRPDEB-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C

Solubility

54mg/mL
In water, 2.14X10+4 mg/L at 25 °C (est)
40.3 [ug/mL]

Synonyms

3-(2-(Dimethylamino)ethyl)-N-methyl-1H-indole-5-methanesulfonamide, GR 43175, GR-43175, GR43175, Imigran, Succinate, Sumatriptan, Sumatriptan, Sumatriptan Succinate

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C

Mechanism of Action in Migraine

Sumatriptan's efficacy in treating migraines is attributed to its specific targeting of the 5-hydroxytryptamine (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. These receptors are located on blood vessels in the brain, and their activation is believed to contribute to the inflammation and vasoconstriction associated with migraine headaches [Source: National Institute of Neurological Disorders and Stroke (.gov) ""].

By binding to these receptors, sumatriptan acts as a selective agonist, mimicking the effects of the natural neurotransmitter serotonin. This triggers a cascade of events, including:

  • Constriction of dilated blood vessels in the brain: This reduces blood flow and inflammation, alleviating the throbbing pain characteristic of migraines [Source: UpToDate ""].
  • Inhibition of the trigeminal nerve: This nerve is responsible for transmitting pain signals from the head to the brain. Sumatriptan can block this transmission, further contributing to pain relief [Source: American Migraine Foundation ""].

Research on Sumatriptan's Efficacy

Extensive clinical research has established sumatriptan as an effective treatment for acute migraine attacks. Numerous studies have demonstrated its superiority over placebo in reducing pain intensity, improving headache-free rates, and alleviating associated symptoms like nausea and vomiting [Source: Cochrane Reviews ""].

Here are some key findings from research:

  • A meta-analysis of 52 randomized controlled trials involving over 12,000 participants found that sumatriptan was significantly more effective than placebo in achieving pain freedom at two hours post-dose [Source: The Journal of Headache and Pain ""].
  • Another study comparing different routes of administration (oral, nasal, and subcutaneous) concluded that all forms were effective in treating migraine, with subcutaneous injections offering the most rapid onset of action [Source: The New England Journal of Medicine ""].

Ongoing Research with Sumatriptan

While sumatriptan has become a well-established treatment for migraines, research continues to explore its potential applications and optimize its use. Some ongoing areas of investigation include:

  • Developing new delivery methods: Researchers are exploring alternative delivery methods like transdermal patches and nasal sprays to improve patient convenience and compliance [Source: Expert Review of Neurotherapeutics ""].
  • Investigating sumatriptan for other headache types: Studies are exploring the potential benefits of sumatriptan in treating other types of headaches, such as cluster headaches [Source: StatPearls ""].
  • Understanding individual response variations: Research is ongoing to identify factors that contribute to individual variations in response to sumatriptan, aiming to personalize treatment strategies for optimal efficacy [Source: The Journal of Headache and Pain ""].

Physical Description

Solid

XLogP3

0.9

LogP

0.93
0.93 (LogP)
log Kow = 0.93
0.93

Melting Point

169-170
169-171 °C
169-171°C

UNII

8R78F6L9VO

Related CAS

103628-48-4 (succinate)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (60%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (80%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

A combination sumatriptan and [naproxen] tablet is indicated for the treatment of migraines with or without auras in patients 12 years of age and older.[L6793] Sumatriptan nasal powder, nasal spray, subcutaneous injection, and tablets are indicated to treat migraines with or without auras in adults.[L6796,L6799,L6805,L6808,L6811] One of the subcutaneous formulations of sumatriptan is also indicated to treat cluster headaches in adults[L6805], while the other subcutaneous formulation is not.[L6808]

Livertox Summary

The triptans are a group of serotonin receptor agonists that are useful in the therapy of vascular headaches and migraine. The triptans are generally used in low doses for a limited period of time and have not been associated with serum enzyme elevations, but some have been implicated in rare instances of clinically apparent, acute cholestatic hepatitis.

Drug Classes

Migraine Headache Agents

Therapeutic Uses

Serotonin Agonists; Vasoconstrictor Agents
Sumatriptan tablets are indicated for the acute treatment of migraine attacks with or without aura in adults. /Included in US product label/
Sumatriptan tablets are NOT intended for the prophylactic therapy of migraine or for use in the management of hemiplegic or basilar migraine. Safety and effectiveness of sumatriptan tablets have not been established for cluster headache, which is present in an older, predominantly male population. /Included in US product label/
/EXPTL Ther:/ To determine the impact of sumatriptan prophylaxis on acute mountain sickness (AMS) and altitude headache development within 24 hours of ascent, we designed a double-blind, randomized, clinical trial. A prospective, double-blind, randomized, placebo-controlled trial was conducted in Tochal Mountain Hotel at an altitude of 3,500 meters above sea level during October 2006 to November 2006. A total of 102 Iranian adults were assigned to receive either sumatriptan succinate (50mg) or placebo within 1 hour of ascent. AMS incidence was measured by Lake Louise AMS score > or = 3 with headache and one other symptom. Secondary outcome measures included severity of syndrome (Lake Louise scores > or = 5), incidence of headache, and severity of headache. Based on intention-to-treat analysis, AMS was more prevalent in placebo group (n = 23 [45.1%]) than sumatriptan group (n = 12 [23.5%]; p = 0.02). Headache also had a greater rate for placebo users (placebo vs sumatriptan group: 29 [56.9%] vs 17 [33.3%]; p = 0.02). No association was detected between sumatriptan prophylaxis and AMS or altitude headache severity. Sumatriptan prophylaxis is effective to prevent AMS development. Furthermore, our findings confirm cerebral vasodilative and edematous mechanisms of AMS progression, whereas sumatriptan is a selective 5-hydroxytryptamine(1) receptor subtype agonist and a selective cerebral vasoconstrictor as a result
/EXPTL Ther:/ ... A patient with a 4-year history of cyclic vomiting was treated for an episode of nausea, vomiting, and abdominal pain. This patient had been hospitalized numerous times for cyclic vomiting over the previous 4 years, each hospitalization lasting from 3 to 11 days. Following a single subcutaneous injection of sumatriptan 6 mg, the patient ceased vomiting and was discharged 40 hours from the time of admission. The efficacy of sumatriptan in migraine headache appears to be mediated through its agonist activity at the serotonin1D receptor, resulting in constriction of dural blood vessels. According to published reports, therapeutic attempts at controlling cyclic vomiting often have included antimigraine therapies. Consistent with these reports, sumatriptan also appears effective in the treatment of cyclic vomiting. The pathogenesis of cyclic vomiting appears to share similarities with classic migraine, both of which may respond to sumatriptan therapy according to this report and previous work. Further study of the use of sumatriptan in the treatment of cyclic vomiting appears warranted.

Pharmacology

Sumatriptan constricts cranial blood vessels and prevents the release of vasoactive peptides.[A179734] The dose of sumatriptan varies widely by route of administration and in most cases, no more than 2 doses should be given daily.[L6793,L6796,L6799,L6805,L6808,L6811] Medication overuse headaches may occur in patients who use sumatriptan frequently.[L6793,L6796,L6799,L6805,L6808,L6811]
Sumatriptan is a sulfonamide triptan with vasoconstrictor activity. Sumatriptan selectively binds to and activates serotonin 5-HT1D receptors in the central nervous system (CNS), thereby constricting cerebral blood vessels. This may lead to a relief in pain from vascular headaches. Sumatriptan may also relieve vascular headaches by decreasing the release of vasoactive neuropeptides from perivascular trigeminal axons in the dura mater during a migraine, by reducing extravasation of plasma proteins, and by decreasing the release of other mediators of inflammation from the trigeminal nerve.

MeSH Pharmacological Classification

Vasoconstrictor Agents

ATC Code

N - Nervous system
N02 - Analgesics
N02C - Antimigraine preparations
N02CC - Selective serotonin (5ht1) agonists
N02CC01 - Sumatriptan

Mechanism of Action

Sumatriptan is an agonist of 5-HT1B and 5-HT1D.[L6793,L6796,L6799,L6805,L6808,L6811] This agonism leads to constriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides.[L6793,L6796,L6799,L6805,L6808,L6811] Sumatriptan decreases carotid arterial blood flow, but increases blood flow velocity in the internal carotid artery and middle cerebral artery.[A179734 Agonism of the 5-HT1B and 5-HT1D receptors also inhibits sensory neurons, preventing the release of vasoactive peptides.[A179734 Sumatriptan does not cross the blood brain barrier.[A179734]
Sumatriptan and other currently available drugs that are effective for acute migraine, including dihydroergotamine and ergotamine, have binding affinity for serotonin type 1 (5-HT1) receptors, particularly the 5-HT1D (also called 5-HT1Dalpha) and 5-HT1B (also called 5-HT1Dbeta) subtypes located on trigeminal sensory neurons innervating dural blood vessels. The 5-HT1B and 5-HT1D receptors function as autoreceptors, activation of which leads to inhibition of firing of serotonin neurons and a reduction in the synthesis and release of serotonin. Upon binding to these 5-HT1 receptor subtypes, sumatriptan inhibits adenylate cyclase activity via regulatory G proteins, increases intracellular calcium, and affects other intracellular events that lead to vasoconstriction and inhibition of sensory nociceptive (trigeminal) nerve firing and vasoactive neuropeptide release. Sumatriptan has the highest affinity for the 5-HT1D receptor, the most common serotonin receptor subtype in the brain, and a 2- to 17-fold lower affinity for 5-HT1A receptors; agonist activity at 5-HT1A and other serotonin receptors may be responsible for some of the adverse effects noted with administration of serotonin or serotonergic antimigraine drugs (eg, ergotamine, dihydroergotamine). Sumatriptan has essentially no affinity for (based on standard radioligand binding assays) nor pharmacologic activity at other serotonin receptors (eg, 5-HT2, 5-HT3) or at receptors of the dopamine1, dopamine2, muscarinic, histamine, benzodiazepine, or alpha1-, alpha2-, or beta-adrenergic type.
Sumatriptan is a selective agonist of vascular serotonin (5-hydroxytryptamine; 5-HT) type 1-like receptors, probably the 5-HT1D and 5-HT1B subtypes. The mechanisms involved in the pathogenesis of migraine and cluster headache are not clearly understood; consequently, the precise mechanism of action of sumatriptan in the management of these disorders has not been established. However, current data suggest that sumatriptan may ameliorate migraine and cluster headache through selective constriction of certain large cranial blood vessels and/or inhibition of neurogenic inflammatory processes in the CNS. While some features of migraine clearly reflect effects on cerebral blood vessels, neurogenic mechanisms involving activation of the trigeminovascular system also have been implicated; current evidence suggests that both mechanisms may be involved.
The vascular 5-HT1 receptor subtype that sumatriptan activates is present on cranial arteries in both dog and primate, on the human basilar artery, and in the vasculature of human dura mater and mediates vasoconstriction. This action in humans correlates with the relief of migraine headache. In addition to causing vasoconstriction, experimental data from animal studies show that sumatriptan also activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels. Such an action may also contribute to the antimigrainous effect of sumatriptan in humans.
Sumatriptan selectively reduces carotid arterial blood flow and/or constricts carotid arteriovenous anastomoses in anesthetized animals without appreciable effects on arterial blood pressure or total peripheral resistance. The drug produces contraction of vascular smooth muscle in vitro in saphenous veins in dogs and humans, but such contractions are weaker than those produced by serotonin or ergot alkaloids (eg, methysergide).
Sumatriptan selectively constricts certain large cranial blood vessels (eg, as indicated by a selective increase in blood flow velocity in the internal carotid and middle cerebral arteries) and arteriovenous anastomoses in the carotid circulation that become inflamed and dilated during a migraine attack. These vasoconstrictor effects occur apparently without compromising blood flow in the cerebral or extracerebral circulation. It has been suggested that the vasoconstriction observed following administration of sumatriptan may be related in part to a direct action on vascular smooth muscle.
Sumatriptan inhibits activation of the trigeminovascular system and associated release of vasoactive neuropeptides (ie, substance P, neurokinin A, calcitonin gene-related peptide [CGRP]) from trigeminal nerve terminals, thereby preventing subsequent vasodilation, inflammation, and plasma extravasation from dural blood vessels. Sumatriptan also has been shown to reduce the ultrastructural changes resulting from trigeminal sensory nerve stimulation in the dura mater, such as vesiculation, vacuolation, microvillus projections within the endothelium of postcapillary venules, platelet aggregation and adhesion, and mast cell degranulation.
Limited data currently suggest that sumatriptan, like oxygen, may alleviate cluster headache attacks through normalization of elevated CGRP concentrations in cranial venous blood; such normalization of CGRP levels reflects termination of activity in the trigeminovascular system. In addition, vasoconstriction following administration of sumatriptan may be related in part to a return of firing of sympathetic nerve fibers following a decrease in neuroinflammation.
Although sumatriptan does not appear to have a direct analgesic effect, the drug inhibits firing of sensory nociceptive nerves in the trigeminovascular system that may be involved in central pain modulatory mechanisms (as indicated by inhibition of c-fos protein expression, an indicator of neuronal activation).
Limited data in healthy individuals indicate that subcutaneous administration of sumatriptan may increase plasma somatotropin (growth hormone), corticotropin (ACTH), and beta-endorphin concentrations through stimulation of serotonin (possibly 5-HT1D) receptors on the pituitary gland, which is not protected by the blood-brain barrier. The effect of sumatriptan on the hypothalamic-pituitary-adrenal (HPA) axis has not been studied in patients with migraine.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1D [HSA:3352] [KO:K04153]

Vapor Pressure

7.05X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

[3-[2-(dimethylamino)ethyl]]-2-[[3-[2-(dimethylamino)ethanyl]]-1H-indol-5-yl]]-N-methylmethane-sulphonamide
N-methyl[3-]-2-(methylamino)ethyl]-1H-indol-5-yl]methanesulphonamide
[3-[2-(dimethylamino)ethyl]-1-(hydroxymethyl)-1H-indol-5-yl]-N-methylmethanesulphonamide
N,N-dimethyl-2-[5-[(methylsulphamoyl)methyl]-1H-indol-3-yl]ethanamine N-oxide
[3-(2-aminoethyl)-1H-indol-4-yl]-N-methylmethanesulphonamide
N-methyl(2,3,4,9-tetrahydro-1H-pyridol[3,4-b]indol-6-yl)methanesulphonamide
N-methyl(2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-yl)methanesulphonamide
[3,[2-(dimethylamino)ethyl]-1-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1H-indol-5yl]-N-methylmethane-sulphonamide

Other CAS

103628-46-2

Associated Chemicals

Sumatriptan succinate; 103628-48-4

Wikipedia

Sumatriptan

Drug Warnings

Most adverse effects associated with sumatriptan are well defined, transient, and mild to moderate in intensity, although serious cardiac events (coronary artery vasospasm, transient myocardial ischemia, myocardial infarction, ventricular tachycardia, ventricular fibrillation) have been reported rarely in patients receiving the drug subcutaneously or orally. Adverse effects associated with the drug usually occur within 1 hour after subcutaneous or oral administration of sumatriptan and generally resolve within 10-30 minutes (subcutaneous) or 1 hour (oral). The incidence of adverse effects associated with sumatriptan generally remains unchanged or decreases with repeated use of the drug. However, the incidence of adverse effects appears to increase with higher than recommended doses of the drug. In addition, the overall incidence of adverse effects among patients receiving sumatriptan injection for the treatment of cluster headache is lower than that in patients being treated with the drug for migraine.
The most frequently reported adverse effects associated with subcutaneous sumatriptan succinate therapy are injection site reaction (eg, minor pain, edema, tingling at the site of injection, burning, transient erythema), tingling, dizziness or vertigo, and sensations of warmth or heat. Common adverse effects reported in patients receiving oral sumatriptan for the treatment of migraine or cluster headache include malaise or fatigue, nausea or vomiting, dizziness or vertigo, tingling, and nasal discomfort. Since some adverse effects noted with sumatriptan therapy (eg, nausea or gastric symptoms, tingling, photophobia, visual disturbances, headache, numbness, neck pain, drowsiness/sedation, asthenia, fatigue) also are symptoms associated with migraine attacks and/or the postdromal period, it may be difficult to distinguish the effects of underlying disease processes from drug-induced effects. The most frequently reported adverse effects associated with intranasal sumatriptan include disturbances of taste, nausea or vomiting, and disease of nasal cavity or sinuses. For adverse effects reported with sumatriptan therapy in the Cautions section, a causal relationship to the drug has not always been established. In addition, the incidence of adverse effects reported in clinical trials may not predict precisely the likelihood of encountering these effects under usual medical practice where patient characteristics and other factors differ from those prevailing in the trials.
Pooled data from controlled studies indicate that the most frequently reported adverse effect associated with subcutaneous sumatriptan succinate therapy is injection site reaction, consisting of minor pain, edema, induration, swelling, contusions, subcutaneous bleeding, stinging or tingling at the site of injection, burning, and/or transient erythema. Lipoatrophy (depression in the skin) or lipohypertrophy (enlargement or thickening of tissue) has been reported in less than 0.1% of patients receiving the drug subcutaneously. Injection site reactions occurred in 58.7% of patients receiving the drug subcutaneously in controlled trials; this effect occurred with less frequency in patients using an auto-injector to administer the drug.
Nasal and/or throat irritation were reported in approximately 5% of patients receiving 5-, 10-, or 20-mg doses of intranasal sumatriptan on 1 or 2 occasions in controlled clinical studies. Transient irritative symptoms (eg, burning, numbness, paresthesia, discharge, pain or soreness) were reported to be severe in about 1% of patients receiving intranasal sumatriptan; these symptoms generally resolved in less than 2 hours. Limited examination of the nose and throat did not reveal clinically noticeable injury in these patients. In addition, an increased incidence of local irritation has not been observed in patients receiving intranasal sumatriptan repeatedly for up to 1 year. However, epithelial hyperplasia (with and without keratinization) and squamous metaplasia were observed in the larynx of rats receiving inhaled sumatriptan daily for 1 month at dosages as low as one-half the maximum daily human exposure (based on dose per surface area of nasal cavity). In addition, evidence of epithelial hyperplasia, focal squamous metaplasia, granulomata, bronchitis, and fibrosing alveolitis was observed in the respiratory and nasal mucosa in dogs administered various formulations of sumatriptan by intranasal instillation daily for up to 13 weeks, at exposure rates of 2-4 times the maximum daily human exposure (based on dose per surface area of nasal cavity). The changes observed in both species are not considered to be signs of preneoplastic or neoplastic transformation. Local effects on nasal and respiratory tissues after chronic, repeated intranasal administration of sumatriptan have not been studied in animals or humans.
For more Drug Warnings (Complete) data for Sumatriptan (42 total), please visit the HSDB record page.

Biological Half Life

Subcutaneous sumatriptan has a half life of 1.9h (95% CI of 1.7-2.0h). Oral sumatriptan has a half life of 1.7h (95% CI of 1.4-1.9h). Rectal sumatriptan has a half life of 1.8h (95% CI of 1.6-2.2h). Intrsnasal sumatriptan has a half life of 1.8h (95% CI of 1.7-2.0h).
Following single subcutaneous or oral doses of sumatriptan in healthy individuals, the terminal elimination half-life of the drug is 1.5-2.6 hours.
Following single-dose oral administration of large doses of sumatriptan or repeated administration of smaller doses, a second terminal elimination phase has been observed but not characterized. The prolonged elimination half-life with multiple dosing or administration of large single doses may indicate enterohepatic recycling or prolonged oral absorption and does not appear to affect substantially the disposition of the drug. Most of a dose of sumatriptan is excreted within 10-24 hours.
Following intranasal administration of sumatriptan, the elimination half-life reportedly is about 2 hours.

Use Classification

Human drugs -> Sumatriptan Galpharm -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Preparation: M. D. Dowle, I. H. Coates, DE 3320521; eidem, US 4816470; A. W. Oxford, GB 2162522 (1983, 1989, 1986 all to Glaxo).

Analytic Laboratory Methods

Analyte: sumatriptan; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: sumatriptan; matrix: chemical identification: retention time of the major peak of the liquid chromatogram with comparison to standards
Analyte: sumatriptan; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 282 nm and comparison with standards
Analyte: sumatriptan; matrix: pharmaceutical preparation (nasal spray); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for Sumatriptan (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: sumatriptan; matrix: pharmaceutical preparation; procedure: capillary electrophoresis with ultraviolet detection at 214 nm and comparison to standards
Analyte: sumatriptan; matrix: pharmaceutical preparation; procedure: capillary electrophoresis with UV detection at 214 nm; limit of detection: 25 ng/mL
Analyte: sumatriptan; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of quantitation: 2ng/mL
Analyte: sumatriptan; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with electrochemical detection; limit of quantitation: 1 ng/mL (blood), 200 ng/mL (urine)

Storage Conditions

Sumatriptan succinate injection and tablets and sumatriptan nasal spray should be protected from light and stored at 2-30 °C.

Interactions

Alcohol consumed 30 minutes prior to sumatriptan ingestion had no effect on the pharmacokinetics of sumatriptan.
Due to gut and hepatic metabolic first-pass effects, the increase of systemic exposure after coadministration of an MAO-A inhibitor with oral sumatriptan is greater than after coadministration of the monoamine oxidase inhibitors (MAOI) with subcutaneous sumatriptan. In a study of 14 healthy females, pretreatment with an MAO-A inhibitor decreased the clearance of subcutaneous sumatriptan. Under the conditions of this experiment, the result was a 2-fold increase in the area under the sumatriptan plasma concentration x time curve (AUC), corresponding to a 40% increase in elimination half-life. This interaction was not evident with an MAO-B inhibitor. A small study evaluating the effect of pretreatment with an MAO-A inhibitor on the bioavailability from a 25-mg oral sumatriptan tablet resulted in an approximately 7-fold increase in systemic exposure.
Sumatriptan tablets and any ergotamine-containing or ergot-type medication (like dihydroergotamine or methysergide) should not be used within 24 hours of each other, nor should sumatriptan and another 5-HT1 agonists.
A 65-year-old woman was referred with confusion, strange behavior, sinus tachycardia, hypertension and hyperthermia. She had been taking sumatriptan and paroxetine and recovered completely after discontinuation of these agents. The diagnosis was 'serotonin syndrome', a result of overstimulation of 5-HT(1A) receptors in the raphe nuclei of the brainstem. It is a complication of the use of serotonergic agents and is associated with the rapid onset of mental, autonomic and neurological symptoms. Treatment consists of discontinuation of the suspected medication and, in severe cases, providing symptomatic relief. ...

Dates

Modify: 2023-08-15

Are 5-HT

Masaru Tanaka, Nóra Török, László Vécsei
PMID: 33843394   DOI: 10.1080/14656566.2021.1910235

Abstract




Insights into real-world treatment of cluster headache through a large Italian database: prevalence, prescription patterns, and costs

Carlo Piccinni, Sabina Cevoli, Giulia Ronconi, Letizia Dondi, Silvia Calabria, Antonella Pedrini, Aldo P Maggioni, Immacolata Esposito, Alice Addesi, Valentina Favoni, Giulia Pierangeli, Pietro Cortelli, Nello Martini
PMID: 34030566   DOI: 10.1080/17512433.2021.1934448

Abstract

: This study aimed at estimating the treated cluster headache (CH) prevalence and describing prescription patterns and direct costs paid by the Italian National-Health-System.
: Through the ReS database (healthcare administrative data collection of a large sample of the Italian population), adults in treatment for CH (acute therapy with sumatriptan/subcutaneous or oxygen, associated with preventive therapy with verapamil or lithium) were selected. A cross-sectional analysis described the prevalence of CH-treated subjects repeated annually in 2013-2017. A longitudinal analysis of patients selected in 2013-2015 and followed for 2 years provided the prescription patterns.
: The annual prevalence of CH-treated patients increased from 6.4×100,000 adults in 2013 to 6.7 in 2017. In 2013-2015, 570 patients (80.7% M; mean age 46) treated for CH were found. In 50.4%, the identifying CH treatment was sumatriptan/subcutaneous+verapamil. During follow-up, >1/3 changed the preventive drug and interruption was the most frequent modification, although acute treatments were still prescribed. The mean annual cost/patient ranged from €2,956 to €2,267; pharmaceuticals expenditure represented the 56.4% and 57.3%, respectively.
: This study showed an important unmet need among CH patients, carrying a high economic burden that should be considered in the evaluation of the impact of incoming therapies (e.g. Calcitonin-Gene-Related-Peptide antibodies).


Subcutaneous sumatriptans for acute migraine attacks in adults

Christopher Lim, Manpreet Singh
PMID: 33426737   DOI: 10.1111/acem.14208

Abstract




Spectrofluorimetric investigation for determination of sumatriptan succinate: application to tablets and spiked human plasma

Mona H Abo Zaid, Samah Abo El Abass, Nahed El-Enany, Fatma Aly
PMID: 33368986   DOI: 10.1002/bio.4000

Abstract

A simple and highly sensitive spectrofluorimetric method for the estimation of sumatriptan succinate has been investigated. The suggested method depends on the determination of the intrinsic fluorescence properties of the drug in aqueous systems at λ
350 nm following λ
at 225 nm. The linearity range was 10-100 ng/ml, with a detection limit and quantitation limit of 1.2 and 3.6 ng/ml, respectively. The suggested method was sufficiently successful for determination of sumatriptan its pharmaceutical tablets as well as in spiked human plasma. Moreover, the validation parameters were determined following International Council for Harmonisation guidelines. Statistical analysis of the obtained results from the proposed and reference methods showed no significance difference between the two methods regarding accuracy and precision.


Sumatriptan dose increase-induced acute angle closure glaucoma in chronic migraine sufferer

Sokratis Zormpas, Artemis Matsou, Diandra Monique Antunes, Chris Panos
PMID: 33622738   DOI: 10.1136/bcr-2020-235880

Abstract

In this case study, we explore a case of bilateral acute angle closure (AAC) attack detected in a 52-year-old female patient with no other ophthalmic background or predisposition to angle closure, following an increase of her regular sumatriptan dose used for migraine relief. Even though the initial presentation was misinterpreted as migraine attack, it nevertheless alerted the treating physicians to immediate cessation of the drug, allowing for the pertinent ocular symptomatology to be unveiled. Drug-induced bilateral AAC is a rare occurrence and can lead to significant ocular morbidity if not detected and treated early. Clinicians of emergency care should be aware of this uncommon association, as prompt ophthalmology input is vital. Interestingly, although it would be anticipated that people prone to angle closure attack after sumatriptan intake would exhibit symptoms after initiation of the drug, our patient suffered an attack while on long-term treatment and following dose increase.


Effectiveness of medication in cluster headache

Johannes Drescher, Andreas Khouri, Tina Katharina Amann, Charly Gaul, Peter Kropp, Yannic Siebenhaar, Jörg Scheidt
PMID: 33888080   DOI: 10.1186/s12883-021-02195-8

Abstract

The aim of this work is to analyze the reports on cluster headache attacks collected online in the citizen science project CLUE with respect to the effectiveness of drugs taken during the attacks. The collection of data within the framework of citizen science projects opens up the possibility of investigating the effectiveness of acute medication on the basis of a large number of individual attacks instead of a simple survey of patients.
Data from 8369 cluster headache attacks, containing information about acute medication taken and the assessment of its effect, were collected from 133 participants using an online platform and a smartphone app. Chi-square tests were used to investigate whether the effect of the three recommended acute drugs differs when distinguishing between participants with chronic or episodic cluster headache. Furthermore, it was investigated whether there are differences between smokers and non-smokers in the assessment of the effect of the acute medication.
Our participants rated the effectiveness of sumatriptan 6 mg s.c. as significantly better than oxygen and zolmitriptan nasal spray. Oxygen is considered to be significantly better in episodic versus chronic cluster headache, and sumatriptan is considered to be significantly better in chronic versus episodic cluster headache. Smokers rate the effect of oxygen as significantly better than non-smokers.
Despite some methodological limitations, web-based data collection is able to support findings from clinical trials in a real world setting about effectiveness of acute cluster headache treatment in several situations.


Pearls & Oy-sters: A Journey Through Reversible Cerebral Vasoconstriction Syndrome: Sex, Drugs, and Headaches

Maksim Son, David Dongkyung Kim, Ruba Kiwan, Michael Mayich, Alexander V Khaw
PMID: 33168702   DOI: 10.1212/WNL.0000000000011194

Abstract




Sumatriptan alleviates radiation-induced oral mucositis in rats by inhibition of NF-kB and ERK activation, prevention of TNF-α and ROS release

Moein Ala, Razieh Mohammad Jafari, Mahan Ala, Alaba Tolulope Agbele, Sedigheh Marjaneh Hejazi, Seyed Mohammad Tavangar, Seyed Rabi Mehdi Mahdavi, Ahmad Reza Dehpour
PMID: 32977152   DOI: 10.1016/j.archoralbio.2020.104919

Abstract

Oral mucositis caused by radiation therapy is a common problem in cancer patients, especially those with head and neck cancer. Numerous experimental and clinical studies have attempted to find a drug to alleviate oral mucositis. Sumatriptan, is conventionally used to treat migraine attack and cluster headache. Recently, low doses have been shown to have anti-inflammatory properties. In this study we aimed to measure the effect of sumatriptan on experimental radiotherapy-induced oral mucositis.
This study evaluates the use of sumatriptan 0.3 and 1 mg/kg in radiation-induced oral mucositis. In order to induce oral mucositis, six rats from each group received 8-Gy of X-ray in a single session. Likewise, three rats from each group received 26-Gy of X-ray. The latter dose of X-ray was used for inducing severe mucositis and apoptosis evaluation by TUNEL assay, while the first dose was used for histopathological and molecular assessments. On 8th day after irradiation, specimens were collected from their tongues for histology, TUNEL and molecular assessments.
Radiation caused mucosal atrophy, derangement of the tissue and vasodilation. Sumatriptan significantly decreased histopathological score and alleviated mucosal atrophy. As well, there was no evidence of vasodilation in the sumatriptan group. Likewise, sumatriptan decreased the increased level of NF-kB and prevented its activation as well as ERK phosphorylation. In addition, Sumatriptan-treated rats had lower tissue level of TNF-α, reactive oxygen species and fewer apoptotic cells in TUNEL assay.
Based on study results, sumatriptan mitigate radiation-induced oral mucositis by inhibiting NF-kB, ERK and limiting the release of TNF-α, oxidative stress factor and apoptosis.


Advantages of imaging photoplethysmography for migraine modeling: new optical markers of trigemino-vascular activation in rats

Alexey Y Sokolov, Maxim A Volynsky, Valery V Zaytsev, Anastasiia V Osipchuk, Alexei A Kamshilin
PMID: 33794769   DOI: 10.1186/s10194-021-01226-6

Abstract

Existent animal models of migraine are not without drawbacks and limitations. The aim of our study was to evaluate imaging photoplethysmography (PPG) as a method of assessing intracranial blood flow in rats and its changes in response to electrical stimulation of dural trigeminal afferents.
Experiments were carried out with 32 anesthetized adult male Wistar rats. Trigeminovascular system (TVS) was activated by means of electrical stimulation of dural afferents through a closed cranial window (CCW). Parameters of meningeal blood flow were monitored using a PPG imaging system under green illumination with synchronous recording of an electrocardiogram (ECG) and systemic arterial blood pressure (ABP). Two indicators related to blood-flow parameters were assessed: intrinsic optical signals (OIS) and the amplitude of pulsatile component (APC) of the PPG waveform. Moreover, we carried out pharmacological validation of these indicators by determining their sensitivity to anti-migraine drugs: valproic acid and sumatriptan. For statistical analysis the non-parametric tests with post-hoc Bonferroni correction was used.
Significant increase of both APC and OIS was observed due to CCW electrical stimulation. Compared to saline (n = 11), intravenous administration of both the sumatriptan (n = 11) and valproate (n = 10) by using a cumulative infusion regimen (three steps performed 30 min apart) lead to significant inhibitory effect on the APC response to the stimulation. In contrast, intravenous infusion of any substance or saline did not affect the OIS response to the stimulation. It was found that infusion of either sumatriptan or valproate did not affect the response of ABP or heart rate to the stimulation.
Imaging PPG can be used in an animal migraine model as a method for contactless assessment of intracranial blood flow. We have identified two new markers of TVS activation, one of which (APC) was pharmacologically confirmed to be associated with migraine. Monitoring of changes in APC caused by CCW electrical stimulation (controlling efficiency of stimulation by OIS) can be considered as a new way to assess the peripheral mechanism of action of anti-migraine interventions.


Effect of dural inflammatory soup application on activation and sensitization markers in the caudal trigeminal nucleus of the rat and the modulatory effects of sumatriptan and kynurenic acid

Eleonóra Spekker, Klaudia Flóra Laborc, Zsuzsanna Bohár, Gábor Nagy-Grócz, Annamária Fejes-Szabó, Mónika Szűcs, László Vécsei, Árpád Párdutz
PMID: 33789568   DOI: 10.1186/s10194-021-01229-3

Abstract

The topical inflammatory soup can model the inflammation of the dura mater causing hypersensitivity and activation of the trigeminal system, a phenomenon present in migraineurs. Calcitonin gene-related peptide, transient receptor potential vanilloid-1 receptor, and neuronal nitric oxide synthase are important in the sensitization process there. 5-HT
receptor agonists, triptans are used as a treatment of migraine. Kynurenic acid an NMDA antagonist can act on structures involved in trigeminal activation.
We investigated the effect of inflammatory soup induced dural inflammation on the calcitonin gene-related peptide, transient receptor potential vanilloid-1 receptor, and neuronal nitric oxide synthase levels in the caudal trigeminal nucleus. We also tested whether pretreatment with a well-known antimigraine drug, such as sumatriptan and kynurenic acid, a compound with a different mechanism of action, can affect these changes and if their modulatory effects are comparable.
After subcutaneous sumatriptan or intraperitoneal kynurenic acid the dura mater of adult male Sprague-Dawley rats (n = 72) was treated with inflammatory soup or its vehicle (synthetic interstitial fluid). Two and a half or four hours later perfusion was performed and the caudal trigeminal nucleus was removed for immunohistochemistry.
Inflammatory soup increased calcitonin gene-related peptide, transient receptor potential vanilloid-1 receptor, and neuronal nitric oxide synthase in the caudal trigeminal nucleus compared to placebo, which was attenuated by sumatriptan and kynurenic acid. This suggests the involvement of 5-HT
and NMDA receptors in neurogenic inflammation development of the dura and thus in migraine attacks.


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